Cas no 2034270-02-3 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide structure](https://www.kuujia.com/scimg/cas/2034270-02-3x500.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(trifluoromethyl)benzamide
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide
-
- Inchi: 1S/C19H15F3N2O4/c20-19(21,22)14-8-6-13(7-9-14)17(26)23-15(12-4-2-1-3-5-12)10-24-16(25)11-28-18(24)27/h1-9,15H,10-11H2,(H,23,26)
- InChI Key: XIOVTQBZSFVQKO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(NC(C1C=CC=CC=1)CN1C(=O)OCC1=O)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 597
- XLogP3: 3.1
- Topological Polar Surface Area: 75.7
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-5973-10mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-15mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-2mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-75mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-5mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-25mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-100mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-2μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-1mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-5973-30mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
2034270-02-3 | 30mg |
$119.0 | 2023-09-08 |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide
Comprehensive Overview of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide (CAS No. 2034270-02-3)
The compound N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide, identified by its CAS No. 2034270-02-3, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its unique structure combines a 1,3-oxazolidin-2,4-dione core with a phenyl and trifluoromethylbenzamide moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are particularly drawn to its potential as a scaffold for designing enzyme inhibitors or modulators of protein-protein interactions.
In recent years, the demand for trifluoromethyl-containing compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of the trifluoromethyl group in this molecule aligns with current trends in drug development, where fluorinated compounds account for nearly 30% of newly approved pharmaceuticals. This compound's oxazolidinone segment further adds value, as this heterocycle is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of CAS 2034270-02-3 typically involves multi-step organic reactions, with key steps including the formation of the oxazolidinone ring and subsequent amide coupling. Analytical characterization through NMR spectroscopy, mass spectrometry, and HPLC purity analysis confirms its structural integrity. These quality control measures are critical given the growing emphasis on reproducible research and compound validation in academic and industrial settings.
From a therapeutic perspective, the benzamide portion of the molecule suggests potential interactions with various biological targets. Computational modeling studies indicate possible affinity for kinase domains or G-protein-coupled receptors (GPCRs), though experimental validation remains ongoing. The compound's lipophilicity (predicted LogP ~3.2) and molecular weight (MW 392.33 g/mol) place it within favorable ranges for blood-brain barrier penetration, sparking interest in neurological applications.
Current research trends highlight the importance of structure-activity relationship (SAR) studies for derivatives of this compound. Medicinal chemists are particularly interested in modifying the phenyl ring substitution patterns or exploring alternative heterocycles in place of the oxazolidinone to optimize pharmacological properties. Such investigations align with the pharmaceutical industry's focus on lead optimization and drug-likeness enhancement.
The stability profile of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide under various pH conditions and its photostability characteristics are subjects of ongoing formulation studies. These properties are crucial for determining appropriate storage conditions and potential dosage forms. Preliminary data suggest reasonable stability in solid state but may require protection from light and moisture for long-term storage.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to this compound. Recent publications have described catalytic methods for oxazolidinone formation and atom-economical coupling reactions that could reduce the environmental impact of its production. These developments respond to growing concerns about sustainable pharmaceutical manufacturing and green chemistry metrics.
The analytical characterization of CAS 2034270-02-3 presents interesting challenges due to the presence of multiple functional groups. Advanced techniques such as 2D NMR and high-resolution mass spectrometry are often employed to unambiguously confirm its structure. These analytical approaches have become increasingly important with the rise of quality by design (QbD) principles in pharmaceutical development.
From a commercial perspective, this compound serves as a valuable research chemical for academic and industrial laboratories. Its pricing and availability reflect the complexity of its synthesis and the growing demand for specialty chemicals in drug discovery programs. Several contract research organizations now include this molecule in their screening libraries, recognizing its potential as a starting point for novel therapeutic agents.
Future research directions for this compound likely include detailed pharmacokinetic studies and toxicological profiling to assess its potential as a drug candidate. The integration of artificial intelligence in molecular property prediction may accelerate these investigations, particularly in predicting ADME properties and potential off-target effects. Such approaches align with current trends toward computational drug discovery and in silico screening methodologies.
The patent landscape surrounding oxazolidinone derivatives and trifluoromethylated compounds suggests competitive interest in this chemical space. While specific patents covering CAS 2034270-02-3 may exist, the broader intellectual property considerations highlight the importance of novel structural modifications for maintaining competitive advantage in pharmaceutical development.
In conclusion, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide represents a compelling case study in modern medicinal chemistry. Its structural features combine several pharmacologically privileged motifs, making it a versatile scaffold for further exploration. As research continues to uncover its full potential, this compound may contribute significantly to addressing current challenges in targeted therapy development and precision medicine initiatives.
2034270-02-3 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide) Related Products
- 2098162-22-0((R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol)
- 2680884-72-2(5-(2,2,2-Trifluoroacetamido)-6-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1256821-84-7(6-methyl-1H-imidazo[4,5-b]pyridin-2-amine)
- 897473-33-5(6-bromo-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)
- 2227710-58-7(rac-(1R,3R)-3-(1H-indazol-7-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 954607-20-6(5-chloro-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)
- 1890565-15-7(2-(3-methyl-1-benzofuran-2-yl)propan-2-ol)
- 478067-20-8(2-Amino-4-(4-methoxybenzyl)sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile)
- 2137674-13-4(tert-butyl N-[1-(3,4-dimethylphenyl)-3-sulfanylpropan-2-yl]carbamate)
- 2171650-51-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3,3,3-trifluoropropanoic acid)



